N-(2,2,2-trifluoroethyl)cyclopentanamine

Description

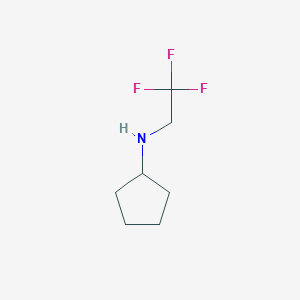

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)cyclopentanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-11-6-3-1-2-4-6/h6,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZJAXDALRSDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017024-34-8 | |

| Record name | N-(2,2,2-trifluoroethyl)cyclopentanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,2,2 Trifluoroethyl Cyclopentanamine and Analogous Structures

Strategies for the Construction of the N-Trifluoroethyl Amine Moiety

The formation of the bond between a nitrogen atom and a trifluoroalkyl group is a critical transformation in the synthesis of these compounds. Methodologies can be broadly categorized based on the specific fluorine-containing group being installed and the nature of the key bond-forming step. While the primary subject is an N-trifluoroethyl compound, the synthesis of analogous N-trifluoromethyl structures provides valuable context and involves distinct chemical strategies as outlined below.

These strategies are primarily employed for the synthesis of N-trifluoromethyl (N-CF3) analogs, rather than N-trifluoroethyl (N-CH2CF3) compounds. They involve the introduction of a CF3 group, where the reagent acts as a nucleophilic or is converted into a nucleophilic trifluoromethyl source.

Direct N-trifluoromethylation provides a route to N-CF3 compounds from secondary amine precursors in a single step. chinesechemsoc.orgchinesechemsoc.org A notable method involves the use of carbon disulfide (CS2) and silver fluoride (B91410) (AgF) as the trifluoromethylation reagents. chinesechemsoc.org In this process, readily available secondary amines are converted into their corresponding N-CF3 derivatives. chinesechemsoc.org The reaction is versatile, applicable to a range of N,N-dialkyl and N-(hetero)aromatic secondary amines, and proceeds with operational simplicity. chinesechemsoc.org The mechanism is thought to involve the initial reaction of the amine with CS2 to form a carbamodithioic acid adduct, which then undergoes a complex desulfurization-fluorination process facilitated by AgF. chinesechemsoc.org

A powerful and often high-yielding method for synthesizing N-CF3 amines proceeds through the formation of a thiocarbamoyl fluoride intermediate. researchgate.netnih.gov In this two-step, one-pot process, a secondary amine is first treated with a reagent that serves as a source of thiocarbonyl fluoride (CF2=S). nih.gov This can be achieved by reacting amines with carbon disulfide in the presence of a desulfurizing-fluorinating agent like diethylaminosulfur trifluoride (DAST) or by using a bench-stable precursor like (Me4N)SCF3. researchgate.netnih.gov The resulting thiocarbamoyl fluoride intermediate is formed rapidly and quantitatively. nih.gov Subsequent treatment with a fluoride source, such as AgF, effects a desulfurizative-fluorination to yield the final N-trifluoromethyl amine. researchgate.netnih.gov This method is valued for its mild conditions and high functional group tolerance, making it suitable for late-stage trifluoromethylation of complex molecules. nih.gov

| Reagent System | Intermediate | Final Product | Reference |

| Secondary Amine, CS₂, AgF | Carbamodithioic acid adduct | N-CF₃ Amine | chinesechemsoc.org |

| Secondary Amine, (Me₄N)SCF₃, AgF | Thiocarbamoyl fluoride | N-CF₃ Amine | nih.gov |

| Secondary Amine, CF₃SiMe₃, Sulfur, KF | Thiocarbonyl fluoride | Thiocarbamoyl fluoride | nih.gov |

| Secondary Amine, DAST, CS₂ | Thiocarbamoyl fluoride | N-CF₃ Amine | researchgate.net |

Electrophilic trifluoromethylation reagents are widely used for the introduction of the CF3 group onto various nucleophiles, including nitrogen atoms. nih.govrsc.org Hypervalent iodine reagents, often referred to as Togni reagents, are prominent in this class. researchgate.netacs.org These compounds, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, function as electrophilic "CF3+" sources. researchgate.net The reaction with primary or secondary amines typically requires activation by a Lewis or Brønsted acid to enhance the electrophilicity of the iodine center, promoting the transfer of the trifluoromethyl group to the nitrogen nucleophile. researchgate.net This approach has proven versatile for the synthesis of a diverse range of N-CF3 compounds, including tertiary amines and N-heterocycles. researchgate.net Other classes of electrophilic reagents, such as sulfoximine-based compounds, have also been developed for these transformations. nih.gov

| Reagent Class | Example Reagent | Description | Reference |

| Hypervalent Iodine | Togni Reagents | Bench-stable, crystalline solids that act as electrophilic CF₃⁺ sources. | researchgate.netacs.org |

| Hypervalent Iodine | Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts, another class of electrophilic CF₃ donors. | chinesechemsoc.org |

| Sulfoximine-based | Shibata Reagents | N-Trifluoromethyl-sulfoximines used for electrophilic trifluoromethylation. | nih.gov |

| Iodosulfoximine | Hybrid Reagent | A newer reagent merging hypervalent iodine and sulfoximine (B86345) scaffolds. nih.govrsc.org | nih.govrsc.org |

Reductive amination, also known as reductive alkylation, stands as one of the most direct and widely utilized methods for synthesizing N-(2,2,2-trifluoroethyl)cyclopentanamine. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound, in this case, cyclopentanone (B42830), with an amine, 2,2,2-trifluoroethylamine (B1214592), to form an intermediate imine (or enamine) which is subsequently reduced in the same pot to the target secondary amine. wikipedia.orgyoutube.com

The process is typically performed as a one-pot reaction under mild, weakly acidic conditions which facilitate imine formation. wikipedia.orgyoutube.com A variety of reducing agents can be employed, with the choice depending on the substrate and desired selectivity. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly mild and selective reagent that is highly effective for reductive aminations, as it does not readily reduce the precursor aldehyde or ketone. harvard.edu Other common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comorganic-chemistry.org Recent studies have shown that using 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can significantly accelerate the reaction when using NaBH4, often without the need for a catalyst. organic-chemistry.org

| Reducing Agent | Key Features | Typical Conditions | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over ketones/aldehydes; no toxic byproducts. | Acetic acid, ClCH₂CH₂Cl | harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at controlled pH; toxic cyanide byproducts. | pH 6-7, Methanol (B129727) | masterorganicchemistry.comharvard.edu |

| Sodium Borohydride (NaBH₄) | Less expensive but can also reduce the starting carbonyl. Often requires stepwise procedure. | Methanol or 2,2,2-Trifluoroethanol | organic-chemistry.orgorganic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Avoids metal hydride reagents; can be sensitive to other functional groups. | H₂, Pd/C catalyst, Ethanol (B145695) | wikipedia.org |

An alternative strategy for constructing the N-trifluoroethyl amine framework involves using a precursor that already contains the trifluoroethyl moiety attached to a carbonyl group or its equivalent. researchgate.net A common and versatile precursor for this purpose is trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE). thieme-connect.comingentaconnect.com

In a typical sequence relevant to the synthesis of the title compound, TFAE can be reacted with cyclopentylamine (B150401). thieme-connect.com This condensation reaction, often catalyzed by a Lewis acid such as boron trifluoride (BF3), generates an N-cyclopentyl trifluoroacetaldehyde imine intermediate. thieme-connect.com This imine is highly reactive and is not typically isolated. Subsequent reduction of this in-situ-generated imine with a suitable hydride source, such as sodium borohydride, would furnish the final product, this compound. This approach leverages the accessibility of TFAE to introduce the trifluoroethyl group, followed by a standard imine reduction to complete the synthesis. researchgate.netbenthamscience.com This methodology has been successfully applied to the synthesis of various 1-aryl-2,2,2-trifluoroethylamines. thieme-connect.com

Photoredox Catalysis and Other Radical-Based Methods for Fluorinated Amine Synthesis

The introduction of fluorinated groups, such as the 2,2,2-trifluoroethyl moiety, into organic molecules is a central theme in medicinal and agrochemical research. Modern synthetic methods, particularly those involving radical intermediates under mild photoredox conditions, have become powerful tools for forging carbon-nitrogen and carbon-fluorine bonds.

Visible-light photoredox catalysis offers an environmentally benign approach to amine synthesis, often utilizing inexpensive and abundant tertiary amines as reductive additives. acs.org This type of catalysis can generate radical intermediates under exceptionally mild conditions, avoiding the harsh reagents and high temperatures of traditional methods. For instance, a general approach could involve the photoredox-catalyzed coupling of an amine radical with a suitable trifluoroethylating agent. One strategy utilizes a single-electron-transfer reduction of imines to generate an N-centered radical, which can then undergo further reactions like a radical-radical cross-coupling to deliver the final product. rsc.org

Radical-based methods extend beyond photoredox catalysis. A one-pot approach to creating fluorinated amides has been developed, proceeding through the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates. nih.govacs.org This process generates labile N-perfluoroalkylated hydroxylamines, which can be transformed into various products. nih.govacs.org Although this specific example yields amides, it highlights the utility of radical N-perfluoroalkylation as a key step, with the resulting intermediates being versatile for further synthesis. nih.gov

Electrochemical methods also provide a pathway for radical fluorination. These techniques use an electrochemical cell to generate fluorine radicals from sources like Et₃N·3HF or KF through anodic oxidation, which then react with the substrate. numberanalytics.com Photochemical radical fluorination, initiated by the excitation of a fluorinating reagent or a photosensitizer with light, is another prominent technique that benefits from mild conditions and high efficiency. numberanalytics.com

A method for synthesizing sterically hindered primary amines, including those with α-trifluoromethyl functionality, employs concurrent tandem photoredox catalysis. nih.gov This process couples O-benzoyl oximes with cyanoarenes, where the photocatalyst acts as both a triplet sensitizer (B1316253) and a reductant in two distinct catalytic cycles to achieve a heterocoupling of radicals. nih.gov Such strategies could be adapted for the synthesis of this compound by coupling a cyclopentyl-based radical with a trifluoroethyl-amine precursor.

Table 1: Comparison of Radical-Based Fluorinated Amine Synthesis Methods

| Method | Energy Source | Typical Reagents/Catalysts | Key Features |

| Visible-Light Photoredox Catalysis | Visible Light | Ru(bpy)₃²⁺, Ir(ppy)₃, Organic Dyes | Mild reaction conditions; high functional group tolerance; environmentally benign. acs.orgnih.gov |

| Radical N-Perfluoroalkylation | Chemical Initiators | Perfluoroalkanesulfinates, Nitrosoarenes | One-pot synthesis of fluorinated amide derivatives; versatile intermediates. nih.govacs.org |

| Electrochemical Radical Fluorination | Electricity | Et₃N·3HF, KF | Anodic oxidation generates fluorine radicals; controlled process. numberanalytics.com |

| Photochemical Radical Fluorination | UV/Visible Light | Fluorinating Reagent, Photosensitizer | Light-initiated radical generation; high efficiency and selectivity. numberanalytics.com |

Asymmetric Synthetic Approaches to Chiral α-Trifluoromethyl Amines (applicable if chirality is introduced)

While this compound itself is not chiral at the carbon bearing the trifluoromethyl group, the principles of asymmetric synthesis are crucial for creating more complex, chiral analogs that are often sought in pharmaceutical development. Introducing chirality can lead to compounds with enhanced biological activity and specificity.

One prominent strategy is the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift. nih.gov This method, using a chiral organic catalyst like a 9-OH cinchona alkaloid derivative, has proven effective for synthesizing both aryl and alkyl trifluoromethylated amines with high enantioselectivity. nih.gov

Another powerful technique involves the umpolung (reactivity reversal) of trifluoromethyl imines. Enabled by novel cinchona alkaloid-derived chiral phase-transfer catalysts, the umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles has been realized. nih.gov This catalytic asymmetric transformation provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acids and γ-lactams with excellent chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

For the synthesis of amines with chirality at two noncontiguous centers (α,γ-chiral amines), a method combining organocatalysis and diastereoselective reduction has been developed. acs.orgresearchgate.net The process starts with the stereospecific isomerization of an α-chiral γ-trifluoromethylated allylic amine, catalyzed by a base. The resulting chiral imine/enamine intermediate is then reduced diastereoselectively to furnish the α,γ-chiral amine in high yield and stereoselectivity. acs.orgresearchgate.net This approach is particularly valuable as it works with primary amine substrates and is scalable. acs.org

Table 2: Selected Asymmetric Synthetic Methods for Chiral Trifluoromethylated Amines

| Method | Key Transformation | Catalyst/Auxiliary | Typical Products |

| Catalytic Imine Isomerization | 1,3-Proton shift of trifluoromethyl imines | Chiral organic catalyst (e.g., Cinchona alkaloid) | Chiral α-trifluoromethyl amines (aryl and alkyl). nih.gov |

| Umpolung Imine Addition | Nucleophilic addition of imines to electrophiles | Chiral phase-transfer catalyst (e.g., Cinchona alkaloid) | Chiral trifluoromethylated γ-amino acids and γ-lactams. nih.gov |

| Stereospecific Allylic Amine Isomerization | Isomerization of α-chiral allylic amines followed by reduction | Base catalyst (e.g., TBD) | α,γ-Chiral γ-trifluoromethylated amines. acs.orgresearchgate.net |

Approaches for Incorporating the Cyclopentanamine Structural Unit

The synthesis of the cyclopentanamine moiety can be achieved through two primary strategies: constructing the ring system with the amine or a precursor already in place, or by functionalizing a pre-existing cyclopentane (B165970) ring.

Cyclization Reactions for Cyclopentylamine Derivatives

Cyclization reactions are a fundamental strategy for forming cyclic structures. An acid-catalyzed cyclization of an epoxide containing a nucleophilic group, such as a double bond, can be an effective way to form a cyclopentane ring. youtube.com The reaction is typically initiated by protonation of the epoxide oxygen, making the carbons more electrophilic. The subsequent intramolecular attack by the nucleophile closes the ring. The regioselectivity of the ring-opening (at the more or less substituted carbon of the epoxide) is a key consideration. youtube.com

Another powerful approach is the ring-opening functionalization of other cyclic structures to form new ones. For example, the ring-opening of unstrained cyclic amines like pyrrolidines using difluorocarbene can lead to multifaceted acyclic structures that can be further cyclized into different scaffolds. nih.gov While this example starts with a ring, the principle of skeletal rearrangement is a powerful tool in complex synthesis.

Functionalization and Derivatization of Pre-existing Cyclopentyl Rings

Starting with a readily available cyclopentane derivative, such as cyclopentanone or cyclopentene (B43876), is often a more direct route. Reductive amination of cyclopentanone with 2,2,2-trifluoroethylamine is a classic and straightforward method to synthesize the target molecule. This reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Alternatively, functionalized cyclopentenes can serve as versatile starting materials. Ring-opening metathesis polymerization (ROMP) of ester-functionalized cyclopentenes, followed by chemical modification of the resulting polymer, demonstrates how pendent groups on a cyclopentene ring can be manipulated. researchgate.net For a small molecule synthesis, a related approach would be to use an addition reaction across the double bond of a cyclopentene derivative to install the amine functionality or a precursor group.

Convergent and Divergent Synthesis Strategies for this compound

Fragment 1: Cyclopentanone (or a reactive cyclopentyl derivative).

Fragment 2: 2,2,2-Trifluoroethylamine.

Coupling Step: The two fragments are joined in a single step via reductive amination.

A divergent synthesis starts from a common intermediate that is transformed into a library of structurally related compounds. wikipedia.orgnih.gov This strategy is exceptionally useful in medicinal chemistry for structure-activity relationship (SAR) studies. Starting from a versatile intermediate, one can generate numerous analogs by applying different reaction pathways. wikipedia.org

For example, one could synthesize an advanced intermediate, such as an N-protected cyclopentyl β-amino acid. From this single starting point, a divergent approach could yield a variety of analogs:

Path A: Reduction of the carboxylic acid to an alcohol, followed by fluorination and deprotection to yield a fluorinated amine.

Path B: Curtius or Hofmann rearrangement to produce a diamine.

Path C: Coupling with various sulfonyl chlorides to generate a library of sulfonamides.

This strategy allows for the efficient exploration of the chemical space around the core N-alkylated cyclopentanamine scaffold. nih.gov

Considerations for Sustainable and Green Chemistry in Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org When synthesizing fluorinated compounds like this compound, several aspects can be optimized for sustainability.

A key consideration is the choice of fluorinating reagent. Traditional methods often rely on hazardous reagents like elemental fluorine or antimony trifluoride (SbF₃). dovepress.com Modern green chemistry seeks alternatives. One approach has been to develop more benign deoxyfluorination reagents. For example, researchers have explored the activation of sulfur hexafluoride (SF₆), the most potent greenhouse gas, for use as a fluorinating agent, turning a waste product into a valuable reagent. nih.govacs.org

The use of catalysis is a cornerstone of green chemistry. Photoredox catalysis, as discussed earlier, allows reactions to proceed under mild conditions using visible light as a renewable energy source, minimizing energy consumption and the need for harsh reagents. acs.orgnih.gov

Atom economy is another critical metric, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. Reductive amination, a likely route to the target molecule, is highly atom-economical, with the main byproduct being water. Choosing catalytic hydrogenation over stoichiometric hydride reagents can further improve the green profile by avoiding the generation of large amounts of inorganic waste.

Finally, the use of renewable resources and benign solvents is crucial. rsc.org While the synthesis of complex fluorinated amines from biomass is still a developing field, research into bio-based amine synthesis is growing. rsc.org Evaluating the entire lifecycle of a synthetic pathway, including solvent use, energy consumption, and waste generation, is essential for developing truly sustainable chemical manufacturing. dovepress.com

Process Intensification and Scalability Studies of Synthetic Protocols

The transition of synthetic methodologies for this compound and its analogs from laboratory-scale batches to industrial-scale production necessitates a focus on process intensification and scalability. These studies aim to develop safer, more efficient, and economically viable manufacturing processes. Key strategies in this domain revolve around the implementation of continuous flow technologies, which offer significant advantages over traditional batch processing.

Process intensification in the synthesis of N-substituted amines, including this compound, often involves the strategic use of continuous flow reactors. numberanalytics.com These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved product selectivity. researchgate.netyoutube.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, which is crucial for managing the exothermic nature of reactions like reductive amination and for preventing the formation of by-products. researchgate.netfrontiersin.org

A primary synthetic route amenable to process intensification for this compound is the reductive amination of cyclopentanone with 2,2,2-trifluoroethylamine. In a scalable continuous process, this transformation can be achieved by pumping a solution of the reactants through a heated tube or column packed with a heterogeneous catalyst. researchgate.netrsc.org

Detailed Research Findings:

Research into the continuous flow reductive amination of ketones has demonstrated the viability of this approach for scalable amine synthesis. Studies have shown that catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium on zirconia (Ru/ZrO₂) are effective for this transformation. researchgate.netnih.gov The ability to operate at elevated temperatures and pressures in a controlled manner within a flow system can dramatically reduce reaction times compared to batch methods. acs.org

For instance, in analogous systems, the reductive amination of ketones has been successfully performed in continuous-flow hydrogenation reactors. researchgate.net The use of an H-Cube® or similar flow hydrogenator allows for the safe in-situ generation and use of hydrogen gas, a common reducing agent in these reactions. This approach mitigates the risks associated with handling large volumes of flammable gas, a significant concern in large-scale batch production.

Furthermore, advancements in reactor technology, such as the use of oscillatory plug flow reactors, have been shown to effectively handle multiphasic systems, such as catalyst slurries in aqueous micellar media. rsc.org This technique enhances mass transport and allows for the efficient recycling of both the catalyst and the reaction medium, contributing to a greener and more sustainable process.

The scalability of such processes is a key advantage of flow chemistry. Once a reaction is optimized on a laboratory-scale flow system, scaling up production is often a matter of running the system for a longer duration or by "numbering-up" – running multiple systems in parallel. youtube.com This predictability is a significant improvement over the often complex and non-linear scale-up challenges encountered with batch reactors. Gram-scale syntheses of structurally related N-2,2,2-trifluoroethyl compounds have been demonstrated, underscoring the practical applicability of these methods for producing significant quantities of material. nih.gov

Below are interactive data tables summarizing typical parameters and findings from process intensification studies of continuous flow reductive amination, which are analogous to the synthesis of this compound.

Table 1: Comparison of Batch vs. Continuous Flow Reductive Amination

| Parameter | Conventional Batch Process | Continuous Flow Process |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature | Typically at or below solvent reflux | Can be significantly elevated (superheated conditions) |

| Pressure | Atmospheric | Can be elevated for improved reaction rates |

| Safety | Handling of large volumes of flammable solvents and reagents | Smaller reaction volumes at any given time, in-situ reagent generation |

| Scalability | Complex, requires reactor redesign | More straightforward, often achieved by longer run times or numbering-up |

| Productivity (Space-Time Yield) | Generally lower | Significantly higher |

Table 2: Key Parameters in Continuous Flow Synthesis of Amines via Reductive Amination

| Parameter | Range/Value | Impact on Process |

| Catalyst | Pd/C, Pt/C, Raney Nickel, Ru/ZrO₂ | Influences reaction rate, selectivity, and catalyst lifetime |

| Temperature (°C) | 80 - 200 | Higher temperatures generally increase reaction rate |

| Pressure (bar) | 10 - 100 | Higher pressure can improve solubility of gaseous reagents (e.g., H₂) and prevent solvent boiling |

| Residence Time | 1 - 30 minutes | Determines the extent of reaction; optimized to maximize conversion and minimize by-product formation |

| Flow Rate (mL/min) | 0.1 - 10 | Inversely related to residence time; adjusted to control reaction time |

| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF) | Affects solubility of reactants and catalyst performance |

These tables illustrate the significant improvements in efficiency and scalability offered by continuous flow methodologies in the synthesis of this compound and related structures. The ability to precisely control reaction conditions not only accelerates the synthesis but also leads to a more consistent and higher-quality product, which is paramount for industrial applications.

Advanced Spectroscopic and Structural Elucidation of N 2,2,2 Trifluoroethyl Cyclopentanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. For a molecule such as N-(2,2,2-trifluoroethyl)cyclopentanamine, a multi-nuclear and multi-dimensional approach is essential for unambiguous assignment of all atoms and for understanding its dynamic behavior.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment

A thorough NMR analysis of this compound involves acquiring and interpreting one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique information about the chemical environment of the respective nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring and the trifluoroethyl group. The protons on the cyclopentyl ring would likely appear as complex multiplets due to spin-spin coupling with each other. The methine proton on the carbon attached to the nitrogen would be expected at a downfield chemical shift compared to the other cyclopentyl protons. The methylene (B1212753) protons of the trifluoroethyl group are anticipated to appear as a quartet due to coupling with the three adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. docbrown.info For this compound, distinct signals are expected for the carbons of the cyclopentyl ring and the trifluoroethyl group. The carbon attached to the nitrogen (C-N) would be shifted downfield. The trifluoromethyl carbon would exhibit a characteristic quartet in the proton-coupled ¹³C spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov For this compound, a single signal, likely a triplet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group, due to coupling with the adjacent methylene protons. The chemical shift of this signal would be characteristic of a CF3 group attached to a carbon adjacent to a nitrogen atom.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

| CH-N (Cyclopentyl) | ¹H | 2.5 - 3.5 | Multiplet | - |

| CH₂ (Cyclopentyl) | ¹H | 1.2 - 2.0 | Multiplets | - |

| CH₂-CF₃ | ¹H | 2.8 - 3.8 | Quartet | J(H,F) ≈ 8-12 |

| NH | ¹H | 1.0 - 3.0 | Broad Singlet | - |

| C-N (Cyclopentyl) | ¹³C | 55 - 65 | - | - |

| CH₂ (Cyclopentyl) | ¹³C | 20 - 40 | - | - |

| CH₂-CF₃ | ¹³C | 40 - 50 | Quartet | J(C,F) ≈ 30-40 |

| CF₃ | ¹³C | 120 - 130 | Quartet | J(C,F) ≈ 270-280 |

| CF₃ | ¹⁹F | -70 to -80 | Triplet | J(F,H) ≈ 8-12 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

While 1D NMR provides essential information, 2D NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the cyclopentyl ring and the adjacent methylene protons, as well as among the various methylene protons of the ring, confirming the cyclopentane (B165970) structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the C-N carbon of the cyclopentyl ring would correlate with the methine proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In this case, an HMBC experiment would show a correlation between the protons of the CH₂-CF₃ group and the C-N carbon of the cyclopentyl ring, confirming the N-substitution.

Dynamic NMR Studies for Conformational Analysis and Molecular Flexibility

The cyclopentyl ring in this compound is not planar and can undergo conformational changes, such as pseudorotation. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide insights into the energy barriers of these conformational interconversions. At low temperatures, the interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons, which would be averaged at room temperature. This can provide valuable information about the preferred conformation of the cyclopentyl ring and the influence of the bulky trifluoroethylamino substituent.

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis.

Exact Mass Determination and Elemental Composition Analysis

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the determination of the exact mass of the molecular ion ([M]+ or [M+H]+). From the exact mass, the elemental composition of the molecule can be unequivocally determined, as each unique combination of atoms has a specific theoretical exact mass. For this compound (C₇H₁₂F₃N), the calculated exact mass would be a key piece of data for its initial identification.

Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation. The resulting fragment ions are then analyzed to provide information about the molecule's structure. The fragmentation pattern of this compound would be expected to show characteristic losses.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| [M]+• | C₇H₁₂F₃N+• | Molecular Ion |

| [M-H]+ | C₇H₁₁F₃N+ | Loss of a hydrogen radical |

| [M-CH₃]+ | C₆H₉F₃N+ | Loss of a methyl radical (unlikely primary fragmentation) |

| [M-C₂H₄]+ | C₅H₈F₃N+ | Loss of ethylene (B1197577) from the cyclopentyl ring |

| [M-CF₃]+ | C₆H₁₂N+ | Loss of the trifluoromethyl radical |

| [C₅H₈N]+ | C₅H₈N+ | α-cleavage, loss of the trifluoroethyl group |

| [CH₂NHCH₂CF₃]+ | C₃H₅F₃N+ | Cleavage of the cyclopentyl ring |

The analysis of these fragment ions allows for the confirmation of the connectivity of the cyclopentyl ring to the trifluoroethylamino group, thus providing orthogonal confirmation of the structure determined by NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Co-crystals

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides an unambiguous, high-resolution three-dimensional picture of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.orgnih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would yield invaluable information about its solid-state conformation and intermolecular interactions.

Should a crystalline form of this compound or a co-crystal be prepared, X-ray crystallographic analysis would be employed. The process involves mounting a single crystal on a diffractometer and exposing it to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The refined structural data would provide key parameters, which are hypothetically presented in the table below.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

The data in such a table would reveal the packing of the molecules in the crystal lattice and highlight any significant intermolecular interactions, such as hydrogen bonding involving the amine proton and the fluorine atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. nih.govamericanpharmaceuticalreview.com These methods probe the vibrational modes of a molecule, which are sensitive to its structure and bonding. iastate.edu

In the analysis of this compound, IR and Raman spectroscopy would reveal characteristic bands corresponding to its constituent functional groups. The trifluoromethyl group would exhibit strong IR absorptions, while the cyclopentyl ring would have a series of characteristic C-H and C-C stretching and bending modes. The secondary amine (N-H) would also show distinct stretching and bending vibrations.

The complementary nature of IR and Raman spectroscopy is particularly advantageous. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. americanpharmaceuticalreview.com For instance, the O-H stretch is typically strong in the IR spectrum and weak in the Raman spectrum. americanpharmaceuticalreview.com A comparative analysis of both spectra for this compound would provide a more complete vibrational assignment.

A summary of the expected characteristic vibrational frequencies for this compound is provided in the table below, based on known frequencies for similar functional groups. researchgate.netbiointerfaceresearch.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H | Stretching | 3300 - 3500 | Medium | Weak |

| C-H (cyclopentyl) | Stretching | 2850 - 2960 | Strong | Strong |

| C-F (trifluoromethyl) | Stretching | 1100 - 1400 | Very Strong | Medium |

| C-N | Stretching | 1020 - 1250 | Medium | Medium |

| CH₂ (cyclopentyl) | Scissoring | 1450 - 1470 | Medium | Medium |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are synthesized)

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. mdpi.comnsf.gov Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral sample. nsf.gov This technique is particularly useful for assigning the absolute configuration of stereocenters in a molecule.

While this compound itself is achiral, the synthesis of chiral derivatives would necessitate the use of chiroptical methods for their stereochemical characterization. For example, if a chiral substituent were introduced on the cyclopentane ring or if the nitrogen atom became a stereocenter in a more complex derivative, ECD would be an invaluable tool.

The experimental ECD spectrum of a chiral derivative would be compared to the theoretically calculated spectrum for a known absolute configuration. nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the molecule. nih.gov This combined experimental and theoretical approach has become a standard methodology in stereochemical analysis. mdpi.com

The synthesis and subsequent chiroptical analysis of such derivatives would be a critical step in understanding their structure-activity relationships, particularly if they are intended for biological applications where stereochemistry often plays a crucial role.

Reactivity and Chemical Transformations of N 2,2,2 Trifluoroethyl Cyclopentanamine

Reactivity Profiles of the Secondary Amine Functionality

The secondary amine in N-(2,2,2-trifluoroethyl)cyclopentanamine is a nucleophilic center, albeit with its reactivity modulated by the steric hindrance of the cyclopentyl group and the electronic effect of the trifluoroethyl group.

N-Alkylation: Secondary amines readily undergo N-alkylation with alkyl halides to form tertiary amines. wikipedia.org In the case of this compound, reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base is expected to yield the corresponding tertiary amine. However, the nucleophilicity of the starting amine is often enhanced in the product tertiary amine, which can lead to overalkylation and the formation of a quaternary ammonium (B1175870) salt, especially with an excess of the alkylating agent. masterorganicchemistry.com The choice of base and reaction conditions is crucial to control the extent of alkylation. researchgate.net In some cases, selective mono-alkylation can be achieved. masterorganicchemistry.com

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides is expected to proceed readily to form the corresponding N-acylamides. researchgate.net This reaction is a common method for the synthesis of amides and is often carried out in the presence of a base to neutralize the acidic byproduct. scribd.comsemanticscholar.org The use of a pyridine (B92270) ring as an internal nucleophilic catalyst has been shown to facilitate N-acylation reactions of amides. semanticscholar.org

Table 1: Expected Products of N-Alkylation and N-Acylation

| Reactant | Reagent | Expected Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | N-methyl-N-(2,2,2-trifluoroethyl)cyclopentanamine |

| This compound | Acetyl Chloride (CH₃COCl) | N-acetyl-N-(2,2,2-trifluoroethyl)cyclopentanamine |

Amides: As mentioned, N-acylation leads to the formation of amides. The direct condensation of a carboxylic acid with this compound would require harsh conditions or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. mdma.ch

Ureas: The synthesis of ureas from this compound can be achieved by reacting it with an isocyanate. This addition reaction is typically efficient and leads to the formation of a substituted urea.

Carbamates: Carbamates can be synthesized by reacting this compound with a chloroformate, such as ethyl chloroformate, in the presence of a base. nih.gov Alternatively, a one-pot synthesis involving an amine, carbon dioxide, and an organic electrophile can be employed. researchgate.net

Table 2: Synthesis of Amides, Ureas, and Carbamates

| Product Type | General Reaction |

|---|---|

| Amide | This compound + Acyl Halide/Anhydride |

| Urea | This compound + Isocyanate |

| Carbamate | This compound + Chloroformate |

Oxidative Transformations: The secondary amine functionality can be susceptible to oxidation. Oxidative N-dealkylation, a common metabolic pathway for amines, involves the removal of an alkyl group. nih.govmdpi.com This process can be mimicked in the laboratory using various oxidizing agents and catalysts. nih.govmdpi.com For this compound, oxidative conditions could potentially lead to the cleavage of either the cyclopentyl or the trifluoroethyl group, likely forming cyclopentanone (B42830) and 2,2,2-trifluoroacetaldehyde, respectively, along with the corresponding primary amine. The presence of the electron-withdrawing trifluoroethyl group might influence the regioselectivity of this process. In some cases, oxidation of cyclic secondary amines can lead to the formation of imine products. nih.govacs.org

Reductive Transformations: The secondary amine itself is generally stable to common reducing agents. However, the synthesis of this compound can be achieved through the reductive amination of cyclopentanone with 2,2,2-trifluoroethylamine (B1214592). researchgate.netresearchgate.net This reaction involves the formation of an intermediate imine or enamine, which is then reduced to the final secondary amine. researchgate.net This synthetic route highlights the stability of the amine functionality under these reductive conditions.

The nucleophilic nature of the secondary amine allows it to participate in various carbon-carbon bond-forming reactions.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone). wikipedia.org this compound can act as the amine component. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion intermediate, which is then attacked by the enol or enolate of the carbonyl compound. wikipedia.orglookchem.com The presence of the trifluoroethyl group may influence the reactivity of the intermediate iminium ion. The reactivity of N-2,2,2-trifluoroethylisatin ketimines in domino Michael/Mannich reactions has been demonstrated, showcasing the potential of the N-(2,2,2-trifluoroethyl)amine moiety to participate in such complex transformations. nih.gov

Michael Addition: Secondary amines are known to undergo Michael addition to α,β-unsaturated carbonyl compounds. nih.gov this compound is expected to add to Michael acceptors, such as acrylates or enones, to form β-amino carbonyl compounds. The reaction is typically base-catalyzed and involves the conjugate addition of the amine to the electron-deficient double bond. The reactivity of N-2,2,2-trifluoroethylisatin ketimines in Michael additions further supports the potential for this compound to act as a nucleophile in this context. nih.gov

Chemical Behavior of the Trifluoroethyl Moiety

The trifluoroethyl group is generally considered stable due to the strength of the carbon-fluorine bonds. However, under specific conditions, its reactivity can be harnessed.

While direct C-C bond cleavage of the trifluoroethyl group in this compound is not a commonly observed reaction, the reactivity of related trifluoroethyl carbonyl compounds can provide insights into its potential chemical behavior. For instance, N-(trifluoroacetyl)-α-amino acid chlorides have been shown to undergo Friedel-Crafts reactions, where the trifluoroacetyl group remains intact during the carbon-carbon bond formation. mdma.ch This suggests a degree of stability of the trifluoromethyl group adjacent to a carbonyl. However, specific reagents and conditions can promote unique transformations. While not a direct C-C cleavage of the trifluoroethyl group itself, the chemistry of related fluorinated compounds demonstrates that transformations involving the fluorinated alkyl chain are possible, although they often require specific activation.

Reactivity of Fluorine Atoms (e.g., defluorination studies, fluorine exchange)

The trifluoromethyl group (CF3) is generally characterized by its high stability, a consequence of the strong carbon-fluorine bond. However, under specific and often forcing conditions, the fluorine atoms can participate in chemical reactions.

Defluorination Studies: While direct defluorination studies on this compound are not documented in the reviewed literature, general methods for the reductive defluorination of aliphatic C-F bonds have been developed. For instance, the use of samarium(II) iodide (SmI2) or its derivatives like Sm(HMDS)2 has been shown to mediate the cleavage of C-F bonds in various alkyl fluorides. rsc.org The efficiency of such reactions is often dependent on the solvent and the specific substrate. Another approach involves the use of hydrated electrons, generated, for example, by UV irradiation of sulfite (B76179) solutions, which have been effective in the defluorination of per- and polyfluoroalkyl substances (PFASs). nih.gov These methods suggest that the trifluoromethyl group in this compound could potentially undergo defluorination, although the specific conditions required would need experimental verification. The reaction pathways can be complex, potentially leading to a mixture of partially and fully defluorinated products.

Fluorine Exchange: Fluorine exchange reactions on a trifluoromethyl group are generally challenging due to the inertness of the C-F bonds. Such transformations typically require harsh conditions and specialized reagents, and there is no specific information available for this compound in the surveyed literature.

Reactions Involving the Cyclopentane (B165970) Ring System

The cyclopentane ring in this compound is a saturated carbocycle, and its reactivity is primarily associated with C-H bond functionalization or transformations that proceed via the nitrogen substituent.

Functionalization and Derivatization of the Cyclopentyl Ring

Direct functionalization of the cyclopentane ring would likely involve C-H activation strategies. While no specific examples for this compound are available, general methods for the functionalization of cyclopentanes could be applicable. These might include:

Radical-mediated reactions: Introduction of functional groups via radical intermediates.

Transition-metal-catalyzed C-H activation: Directed or non-directed insertion of functional groups into the C-H bonds of the cyclopentane ring.

The synthesis of functionalized cyclopentylamines has been achieved through various methods, such as the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines. researchgate.net These synthetic approaches provide access to substituted cyclopentylamine (B150401) scaffolds, which could then, in principle, be N-trifluoroethylated.

Ring-Opening and Ring-Expansion/Contraction Reactions

The cyclopentane ring is relatively stable and does not readily undergo ring-opening or expansion/contraction reactions unless activated by adjacent functional groups or strain.

Ring-Opening: Ring-opening of a simple cyclopentane ring is thermodynamically unfavorable. However, in related systems like N-cyclopropyl-amides, ring-opening rearrangements have been observed in the presence of Lewis acids like AlCl3, proceeding through an aziridine (B145994) intermediate. rsc.orgresearchgate.net It is conceivable that under specific catalytic conditions, the cyclopentane ring in a derivatized form of this compound could undergo cleavage.

Ring-Expansion/Contraction: Ring expansion of cyclobutenimines to various aromatic and heterocyclic systems has been reported. escholarship.orgresearchgate.net Similarly, homologation of cyclobutanones to cyclopentanones is a known transformation. organic-chemistry.org These examples from smaller ring systems suggest that under appropriate conditions, perhaps involving the formation of a reactive intermediate on the cyclopentane ring, ring expansion to a cyclohexane (B81311) derivative or contraction to a cyclobutane (B1203170) derivative might be possible, although such reactions are not documented for N-substituted cyclopentylamines.

Stereoselective Transformations of the Cyclopentane Moiety

Should this compound be available in an enantiomerically pure form, stereoselective transformations could be envisioned. The stereochemistry of a reaction is determined by the specific mechanism and the nature of the reactants and catalysts. khanacademy.orgyoutube.comyoutube.comyoutube.com

Diastereoselective Reactions: If a new stereocenter is introduced into a chiral molecule of this compound, the existing stereocenter can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. khanacademy.org

Enantioselective Reactions: The enantioselective intramolecular aminative functionalization of unactivated alkenes is a known strategy for synthesizing chiral nitrogen heterocycles. nih.gov While this applies to the synthesis of such rings, it highlights the general principle of achieving stereocontrol in reactions involving nitrogen heterocycles.

Specific studies on stereoselective transformations starting from a chiral this compound are lacking. However, the principles of asymmetric synthesis suggest that chiral catalysts or reagents could be employed to achieve stereocontrol in reactions on the cyclopentane ring.

This compound as a Reactant in Cascade and Domino Reactions

Cascade and domino reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single operation. iupac.org These reactions are defined as processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates.

While specific cascade or domino reactions involving this compound are not reported, its structure suggests potential participation in such sequences. The secondary amine functionality could act as a nucleophile to initiate a cascade. For instance, it could participate in a multicatalytic formal [3+2] reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde, a process that has been used to synthesize functionalized cyclopentanones. nih.gov

Domino reactions involving Michael addition and subsequent carbocyclization have been developed using β-N-allylamino enoates and organometallic reagents. nih.gov It is plausible that this compound, or a derivative thereof, could be designed to participate in similar multi-step transformations. For example, a domino Knoevenagel-hetero-Diels-Alder reaction sequence has been utilized to synthesize complex heterocyclic structures. iupac.orgnih.gov

The trifluoroethyl group would likely influence the reactivity of the amine and the stability of any intermediates formed during a cascade reaction.

Computational and Theoretical Investigations of N 2,2,2 Trifluoroethyl Cyclopentanamine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, providing a detailed description of the electronic structure and energy of N-(2,2,2-trifluoroethyl)cyclopentanamine.

Density Functional Theory (DFT) Studies for Electronic Structure, Bonding, and Charge Distribution

The introduction of the highly electronegative fluorine atoms in the trifluoroethyl group is expected to have a significant impact on the electronic properties of the cyclopentanamine scaffold. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. Furthermore, analysis of the atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, can provide a more detailed picture of the electron density distribution and the polar nature of the C-F and N-C bonds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is for illustrative purposes and contains hypothetical data.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | 1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.8 D | Measure of molecular polarity |

| NBO Charge on Nitrogen | -0.45 e | Indicates the partial negative charge on the nitrogen atom |

| Average NBO Charge on Fluorine | -0.35 e | Highlights the high electronegativity of fluorine |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclopentane (B165970) ring and the rotational freedom around the C-N and C-C bonds of the side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. longdom.org

For the cyclopentane ring, the primary conformations are the "envelope" and "twist" forms. The trifluoroethyl group can also adopt different orientations relative to the ring. Computational methods can systematically explore these conformational possibilities to locate the global energy minimum and other low-energy conformers. researchgate.net Understanding the relative energies of these conformers is important as it can influence the molecule's physical properties and biological activity. The energy barriers between different conformations can also be calculated to understand the dynamics of conformational change. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes and contains hypothetical data.

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | Envelope ring, anti side chain | 0.00 | 65.2 |

| 2 | Twist ring, anti side chain | 0.85 | 20.1 |

| 3 | Envelope ring, gauche side chain | 1.50 | 9.8 |

| 4 | Twist ring, gauche side chain | 2.10 | 4.9 |

Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, it is possible to identify transition states, which are the energy maxima along the reaction coordinate, and intermediates. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For instance, the synthesis of this compound via the reductive amination of cyclopentanone (B42830) with 2,2,2-trifluoroethylamine (B1214592) could be modeled. DFT calculations can be used to determine the structures and energies of the reactants, products, intermediates, and transition states involved in this process. nih.gov This provides a detailed, step-by-step understanding of how the reaction proceeds. The intrinsic reaction coordinate (IRC) method can be used to confirm that a calculated transition state indeed connects the desired reactants and products. nih.gov

Table 3: Hypothetical Activation Energies for a Proposed Reaction Step This table is for illustrative purposes and contains hypothetical data.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic attack of amine on ketone | 12.5 |

| Step 2 | Dehydration to form imine | 18.2 |

| Step 3 | Reduction of imine | 8.7 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of conformational flexibility and the influence of the surrounding environment, such as a solvent. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation This table is for illustrative purposes and contains hypothetical data.

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Size | 1 solute molecule in a box of ~2000 solvent molecules |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. For this compound, QSPR models can be developed to predict properties such as lipophilicity (logP), basicity (pKa), and polarity.

The modulation of these properties by fluorination is a key aspect of such studies. The introduction of the trifluoroethyl group is expected to increase lipophilicity and decrease basicity compared to the non-fluorinated analogue, cyclopentanamine. QSPR models are typically built using a set of molecular descriptors calculated from the 2D or 3D structure of the molecule. These descriptors can be electronic, topological, or geometric in nature. By establishing a statistically significant relationship between these descriptors and a particular property for a series of related compounds, the property of a new compound like this compound can be predicted.

Table 5: Hypothetical QSPR Model for Lipophilicity (logP) This table is for illustrative purposes and contains hypothetical data.

| Model Equation: logP = c0 + c1Descriptor1 + c2Descriptor2 + ... | ||

|---|---|---|

| Descriptor | Description | Hypothetical Coefficient |

| TPSA | Topological Polar Surface Area | -0.05 |

| nF | Number of Fluorine Atoms | +0.20 |

| MW | Molecular Weight | +0.01 |

| Predicted logP for this compound | 2.5 |

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic parameters, which can be compared with experimental data to validate the computed structures. For this compound, key spectroscopic properties that can be calculated include NMR chemical shifts and vibrational frequencies.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide accurate predictions of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts. By calculating the chemical shifts for different low-energy conformers and averaging them based on their predicted populations, a theoretical NMR spectrum can be generated. This can be a powerful tool for structural elucidation and for assigning experimental spectra.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration of the molecule can be calculated. These frequencies can be compared with experimental infrared (IR) and Raman spectra. The calculated vibrational modes can aid in the assignment of the experimental spectral bands to specific molecular motions, such as C-H stretches, N-H bends, and C-F stretches. nih.gov

Table 6: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) This table is for illustrative purposes and contains hypothetical data.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (CH-N) | 60.5 | 61.2 |

| C2, C5 (CH2) | 33.8 | 34.5 |

| C3, C4 (CH2) | 24.1 | 24.8 |

| CH2-N | 48.9 | 49.6 |

| CF3 | 125.7 (q) | 126.5 (q) |

Role in Advanced Organic Synthesis and Materials Science As a Building Block

Precursor for the Synthesis of Novel Fluorinated Organic Molecules

The value of a chemical compound in organic synthesis is often measured by its utility as a precursor for more complex and functionalized molecules. N-(2,2,2-trifluoroethyl)cyclopentanamine serves as an important starting material or intermediate for the creation of new fluorinated organic entities. The presence of the trifluoroethyl group (-CH2CF3) is particularly significant; this motif is a key component in many pharmaceuticals and agrochemicals. nih.govchemicalbook.com

The development of synthetic methodologies to selectively introduce fluorine-containing groups is a major focus for chemists. nih.gov Compounds like this compound are valuable because they provide the trifluoroethyl moiety pre-packaged and ready for further chemical modification. For instance, the amine group can be readily transformed or used as a handle to build larger molecular frameworks.

A prominent example of the utility of the N-2,2,2-trifluoroethyl group is seen in the synthesis and application of N-2,2,2-trifluoroethylisatin ketimines. These ketimines, which are derived from precursors containing the N-trifluoroethylamine structure, have been extensively used as powerful synthons since 2015. nih.govmdpi.com They act as 1,3-dipoles in a variety of organocatalytic asymmetric cycloaddition reactions, allowing for the construction of highly complex, chiral, nitrogen-containing heterocyclic molecules. nih.gov This demonstrates the potential of this compound to serve as a precursor for similarly reactive and synthetically useful intermediates. The synthesis of 2-amino-N-(2,2,2-trifluoroethyl) acetamide, a key intermediate for the insecticide fluralaner, further highlights the industrial relevance of the trifluoroethylamine structural unit. chemicalbook.com

Development of this compound as a Key Scaffold for Complex Chemical Structures

A scaffold in medicinal and organic chemistry refers to a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds. The this compound structure is an ideal scaffold for generating molecular diversity. The cyclopentyl ring provides a rigid, three-dimensional framework, while the trifluoroethylated amine offers a site for derivatization and imparts the beneficial properties of fluorine.

The utility of the N-2,2,2-trifluoroethylamine moiety as a scaffold is exceptionally demonstrated by the chemistry of N-2,2,2-trifluoroethylisatin ketimines. nih.gov These compounds serve as a foundational scaffold for a multitude of cycloaddition reactions, leading to the creation of intricate spiro-fused molecular architectures. mdpi.com These reactions are often highly stereoselective, enabling the construction of specific isomers with potential biological activity.

The versatility of this scaffold is evident from the range of complex heterocyclic systems that can be synthesized. These reactions showcase how a relatively simple N-trifluoroethylated starting material can be elaborated into high-value, complex molecules.

Table 1: Examples of Cycloaddition Reactions Using the N-2,2,2-Trifluoroethylisatin Ketimine Scaffold

| Reaction Type | Reactant Partner | Resulting Chemical Structure | Reference(s) |

|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Methyleneindolinones | Trifluoromethyl-containing spirooxindole derivatives | mdpi.com |

| Asymmetric [3+2] Cycloaddition | Barbiturate-based olefins | Chiral pyrrolidine (B122466) spirocyclic indole (B1671886) derivatives | mdpi.com |

| Asymmetric [3+2] Cycloaddition | (Z)-α-bromonitroalkenes | Spiro[pyrrolidine-oxindole] derivatives | mdpi.com |

Potential Applications in Catalysis and Ligand Design (e.g., as a chiral ligand if asymmetric synthesis is explored)

The amine functionality within this compound makes it a prime candidate for use as a ligand in coordination chemistry and homogeneous catalysis. Ligands are crucial for tuning the electronic and steric properties of metal catalysts, thereby controlling their activity, selectivity, and stability. nih.gov

The nitrogen atom of the amine can donate its lone pair of electrons to a metal center, forming a coordination complex. Research has shown that N-containing ligands are effective in a range of catalytic systems. For example, the trifluoroethyl group itself has been successfully exploited as a precatalyst ligand in nickel-catalyzed Suzuki-type coupling reactions. nih.gov A bis-trifluoroethyl coordinated nickel/bipyridine complex was found to be a bench-top stable and effective precatalyst for generating challenging carbon-carbon bonds. nih.gov This demonstrates the direct utility of the trifluoroethyl group in stabilizing catalytically active metal centers.

Furthermore, if this compound is synthesized in an enantiomerically pure (chiral) form, it can be used as a chiral ligand for asymmetric catalysis. Asymmetric catalysis is a powerful tool for producing single-enantiomer drugs and fine chemicals. Chiral ligands create a chiral environment around the metal center, which can direct a reaction to selectively produce one enantiomer over the other. The design of new chiral ligands is a highly active area of research, and structures that combine rigid rings (like cyclopentane) with functional groups are highly sought after. researchgate.net The development of such catalysts can be guided by computational models that relate ligand descriptors to catalyst performance. nih.gov

Integration into Advanced Materials and Polymers (non-clinical applications, e.g., specialized coatings, functional polymers)

The unique combination of a cyclic hydrocarbon and a fluorinated tail makes this compound an attractive monomer for incorporation into advanced polymers and materials. The properties of a polymer are dictated by the monomers from which it is built. By integrating this compound into a polymer chain, one could impart specific and desirable characteristics.

Hydrophobicity and Chemical Resistance: The trifluoromethyl group (CF3) is known for its high hydrophobicity (water repellency) and chemical inertness. Polymers incorporating this moiety would likely exhibit enhanced resistance to water, oils, and chemical degradation. This makes them suitable for applications such as specialized coatings for protecting surfaces in harsh environments.

Functional Polymers: The amine group can serve as a reactive site for polymerization or for post-polymerization modification, allowing for the creation of functional polymers. For example, it could be used to graft other molecules onto the polymer backbone, creating materials for specialized separations or sensing applications.

Chiral Polymers: If a chiral version of this compound is used as the monomer, it can lead to the formation of chiral polymers. Chiral polymers are of interest for advanced applications such as chiral chromatography (separating enantiomers), as sensors for chiral molecules, and in optics for manipulating polarized light.

While direct polymerization of this compound is not widely reported, the principles of creating functional polymers from unique building blocks are well-established. For instance, the synthesis of fluorinated 1-aryl-tetrahydrocyclopentapyrazoles for insecticidal applications shows how the cyclopentane (B165970) ring can be part of a larger, functional material. nih.gov The development of new monomers is key to advancing materials science, and this compound represents a potentially valuable, yet underexplored, building block.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-2,2,2-trifluoroethylisatin ketimines |

| 2-amino-N-(2,2,2-trifluoroethyl) acetamide |

| Fluralaner |

| Methyleneindolinones |

| Barbiturate-based olefins |

| (Z)-α-bromonitroalkenes |

| Benzynes |

| Nickel |

| N-2,2,2,-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine |

| 2,2,2-trifluoroethyl trifluoromethanesulfonate |

| 2,2,2-Trifluoroethanol (B45653) |

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of purity assessment for pharmaceutical intermediates and fine chemicals like N-(2,2,2-trifluoroethyl)cyclopentanamine. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For a secondary amine like this compound, reversed-phase HPLC is a common approach.

A typical HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The trifluoromethyl group in the target molecule can influence its retention behavior. Studies on other fluoroalkylamines have shown that they can act as effective ion-interaction reagents, which could enhance the retention of acidic impurities on a C18 column acs.orgacs.org.

Detection methods in HPLC can be tailored to the analyte's properties. While the cyclopentylamine (B150401) moiety lacks a strong chromophore for UV detection at higher wavelengths, it can be detected at lower wavelengths (around 200-220 nm). For enhanced sensitivity and selectivity, other detectors can be employed:

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and provides a response that is less dependent on the optical properties of the compound.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity for a wide range of compounds.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and allows for the identification of unknown impurities based on their mass-to-charge ratio.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assay

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm; or MS with Electrospray Ionization (ESI) |

Note: This data is illustrative and based on methods for similar compounds.

Chiral HPLC for Enantiomeric Purity Determination

The synthesis of this compound via routes such as reductive amination of cyclopentanone (B42830) can result in a chiral center at the C1 position of the cyclopentane (B165970) ring, leading to the formation of enantiomers masterorganicchemistry.comnih.gov. As enantiomers can have different pharmacological activities, their separation and quantification are critical mdpi.com.

Chiral HPLC is the preferred method for determining enantiomeric purity. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including amines lcms.cz. Cyclodextrin-based and cyclofructan-based CSPs are also viable options nih.govresearchgate.net. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

Chiral Mobile Phase Additives: An alternative approach involves adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the mobile phase of a standard reversed-phase column nih.govresearchgate.net.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Cellulose-based CSP (e.g., Cellulose DMP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 215 nm |

Note: This data is illustrative and based on methods for similar chiral amines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis. GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual starting materials or by-products.

The choice of the GC column is critical, and a mid-polarity column (e.g., 5% phenyl-polysiloxane) is often suitable for amine analysis gdut.edu.cn. Derivatization may sometimes be employed to improve peak shape and reduce tailing, which can be an issue with amines mdpi.com. However, direct analysis is often possible. Care must be taken with the choice of injection solvent, as reactive solvents like methanol or ethanol (B145695) can sometimes form condensation products with amines in the hot injector port oup.comnih.gov.

The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns.

Table 3: Example GC-MS Parameters for Impurity Analysis

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |